molecular formula C13H17ClN2O4 B146409 2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate CAS No. 136204-68-7

2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate

Cat. No.: B146409
CAS No.: 136204-68-7
M. Wt: 300.74 g/mol
InChI Key: OYGKZISHHKFFGI-UHFFFAOYSA-N
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Description

2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate is a chemical compound with the molecular formula C13H17ClN2O4 and a molecular weight of 300.74 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate typically involves the reaction of 2-(propan-2-yloxycarbonylamino)ethanol with 4-chlorophenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted carbamates or ureas.

Scientific Research Applications

2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(propan-2-yloxycarbonylamino)ethyl N-(4-fluorophenyl)carbamate
  • 2-(propan-2-yloxycarbonylamino)ethyl N-(4-bromophenyl)carbamate
  • 2-(propan-2-yloxycarbonylamino)ethyl N-(4-methylphenyl)carbamate

Uniqueness

2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This compound’s chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O4/c1-9(2)20-12(17)15-7-8-19-13(18)16-11-5-3-10(14)4-6-11/h3-6,9H,7-8H2,1-2H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGKZISHHKFFGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)NCCOC(=O)NC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201324304
Record name 2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201324304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807013
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

136204-68-7
Record name 2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201324304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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